Core Chemical Identity & Physicochemical Properties
Core Chemical Identity & Physicochemical Properties
An In-depth Technical Guide to 2,6-Dichloro-4-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,6-Dichloro-4-(chloromethyl)pyridine, a key heterocyclic building block in modern organic synthesis. Moving beyond a simple data sheet, this document offers insights into its synthesis, reactivity, applications, and safe handling, grounded in established chemical principles and supported by authoritative references. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.
2,6-Dichloro-4-(chloromethyl)pyridine is a substituted pyridine derivative whose utility stems from its distinct and differentially reactive chlorine substituents. Its unique structure makes it an important intermediate in the synthesis of a wide range of target molecules in the pharmaceutical and agrochemical industries.[1][2]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
A summary of its key identifiers and computed physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₃N | [4] |
| Molecular Weight | 196.46 g/mol | [4] |
| IUPAC Name | 2,6-dichloro-3-(chloromethyl)pyridine | [5] |
| SMILES | C1=C(C=C(N=C1Cl)Cl)CCl | [4] |
| InChI Key | CMPPTKONDXHDBF-UHFFFAOYSA-N | [5] |
| Physical Form | Solid (predicted) | [6] |
| Melting Point | 58 °C | [6] |
| Boiling Point | 304.5±37.0 °C (Predicted) | [6] |
| Density | 1.680±0.06 g/cm³ (Predicted) | [6] |
Synthesis Strategy: From Precursor to Product
The most common and logical synthetic route to 2,6-Dichloro-4-(chloromethyl)pyridine involves the selective chlorination of the methyl group of its precursor, 2,6-dichloro-4-methylpyridine (CAS No. 39621-00-6).[7] This transformation leverages the enhanced reactivity of the "benzylic-like" protons of the methyl group, which are susceptible to free radical halogenation.
The causality behind this synthetic choice is the ability to achieve site-selective chlorination. The pyridine ring, being electron-deficient, deactivates the aromatic core towards electrophilic attack, while the methyl group, adjacent to this ring, is activated for radical abstraction. Common radical initiators such as 2,2'-azobisisobutyronitrile (AIBN) or exposure to UV light can be used to initiate the reaction with a chlorinating agent like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS).[8]
Caption: Synthetic workflow for 2,6-Dichloro-4-(chloromethyl)pyridine.
Experimental Protocol: Radical Chlorination
The following is a representative, self-validating protocol derived from established methodologies for side-chain chlorination of substituted pyridines.[8]
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Reactor Setup: Charge a three-neck round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and gas inlet tube, with 2,6-dichloro-4-methylpyridine (1.0 eq) and a suitable inert solvent such as carbon tetrachloride.
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as AIBN (0.02-0.1 eq).
-
Reaction Initiation: Heat the mixture to reflux (approx. 77 °C for CCl₄).
-
Chlorination: Bubble chlorine gas through the solution at a controlled rate or add N-chlorosuccinimide portion-wise. The reaction is exothermic and should be monitored.
-
Causality Insight: The elevated temperature is necessary to induce the homolytic cleavage of the initiator, which generates the radicals required to start the chain reaction.
-
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to maximize the formation of the desired mono-chlorinated product and minimize over-chlorination.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic phase with an aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2,6-dichloro-4-(chloromethyl)pyridine.
Reactivity and Mechanistic Considerations
The synthetic value of 2,6-dichloro-4-(chloromethyl)pyridine lies in its three distinct halogenated sites, which exhibit differential reactivity. This allows for sequential, site-selective functionalization.
Caption: Reactivity map of 2,6-Dichloro-4-(chloromethyl)pyridine.
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Chloromethyl Group (-CH₂Cl): This is the most reactive site on the molecule. As a benzylic-like halide, the C-Cl bond is readily cleaved. It is an excellent substrate for nucleophilic substitution reactions (Sₙ2), making it a potent alkylating agent.[9] This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions), serving as a crucial handle for molecular elaboration.
-
Ring Chlorines (C2 & C6): The two chlorine atoms attached directly to the pyridine ring are significantly less reactive than the chloromethyl group. They can undergo nucleophilic aromatic substitution (SₙAr), but this typically requires more forcing conditions (high temperature/pressure) or very strong nucleophiles.[10] Their presence enhances the electrophilicity of the pyridine ring and offers opportunities for late-stage functionalization in a multi-step synthesis.
Applications in Drug Discovery and Agrochemicals
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in thousands of drug candidates and numerous FDA-approved drugs.[11] Their ability to act as hydrogen bond acceptors and engage in π-stacking interactions, coupled with their metabolic stability, makes them a privileged structure in drug design.[12][13]
2,6-Dichloro-4-(chloromethyl)pyridine serves as a versatile building block for accessing complex molecular architectures.[14]
-
Pharmaceutical Synthesis: It acts as a key intermediate for introducing the 2,6-dichloropyridine-4-methyl moiety into a larger molecule. This fragment can be crucial for tuning the steric and electronic properties of a drug candidate to optimize its binding affinity, selectivity, and pharmacokinetic profile.[1]
-
Agrochemical Development: The chlorinated pyridine core is a common feature in many modern herbicides and fungicides.[1][2] This compound provides a direct route to building novel crop protection agents.
-
Creation of Chemical Libraries: Its trifunctional nature allows it to be a central scaffold for creating diverse chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds.[12]
Safety, Handling, and Storage
As a reactive alkylating agent and chlorinated compound, 2,6-dichloro-4-(chloromethyl)pyridine must be handled with appropriate precautions. The following information is synthesized from safety data for this and structurally related compounds.[5][15][16]
-
Hazard Classification:
-
Handling Precautions:
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[17]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[17]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[15]
-
If swallowed: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[17]
-
-
Storage:
References
-
Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . (n.d.). Retrieved January 4, 2024, from [Link]
- A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride - Google Patents. (n.d.).
-
The Role of Pyridine Intermediates in Modern Drug Discovery . (n.d.). Retrieved January 4, 2024, from [Link]
-
Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap . (n.d.). Retrieved January 4, 2024, from [Link]
- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents. (n.d.).
- CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents. (n.d.).
-
Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol . (2011). Oriental Journal of Chemistry. Retrieved January 4, 2024, from [Link]
-
Synthesis of 2-chloro-6-(dichloromethyl)pyridine - PrepChem.com . (n.d.). Retrieved January 4, 2024, from [Link]
-
Pyridine, 2,6-dichloro-3-(chloromethyl)- | C6H4Cl3N | CID 6451791 - PubChem . (n.d.). Retrieved January 4, 2024, from [Link]
- EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents. (n.d.).
-
2,6-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10898997 - PubChem . (n.d.). Retrieved January 4, 2024, from [Link]
-
2,6-Dichloro-4-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 520968 - PubChem . (n.d.). Retrieved January 4, 2024, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central . (2020). Journal of the Saudi Chemical Society. Retrieved January 4, 2024, from [Link]
- US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents. (n.d.).
-
2-Chloromethylpyridine - Wikipedia . (n.d.). Retrieved January 4, 2024, from [Link]
-
3-Cyano-2,6-Dichloro-4-Methylpyridine | Shubham Has Extensive Range Of Different Pharmaceutical Intermediates . (n.d.). Retrieved January 4, 2024, from [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . (2017, May 10). YouTube. Retrieved January 4, 2024, from [Link]
-
Pyridine synthesis - Organic Chemistry Portal . (n.d.). Retrieved January 4, 2024, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed Central . (2023). RSC Medicinal Chemistry. Retrieved January 4, 2024, from [Link]
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